Benz(c)acridine-7-carboxaldehyde, 9-methyl-

Description

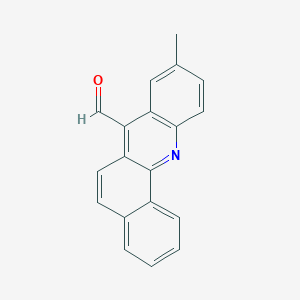

Chemical Structure: 9-Methyl-benz(c)acridine-7-carboxaldehyde (CAS: 18936-78-2) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₉H₁₃NO and a molecular weight of 271.33 g/mol. Its structure comprises a benz(c)acridine core substituted with a methyl group at the 9-position and a carboxaldehyde group at the 7-position .

Properties

CAS No. |

2732-09-4 |

|---|---|

Molecular Formula |

C19H13NO |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

9-methylbenzo[c]acridine-7-carbaldehyde |

InChI |

InChI=1S/C19H13NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-11H,1H3 |

InChI Key |

CLAQKFCRXYBNSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(=C2C=O)C=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benz(c)acridine-7-carboxaldehyde, 9-methyl-

The synthesis of Benz(c)acridine-7-carboxaldehyde, 9-methyl- involves multi-step organic reactions, often centered around the formation of the acridine ring system and subsequent functionalization to introduce the carboxaldehyde and methyl substituents. The main preparation strategies are detailed below.

Ullmann Condensation Reaction

One of the most common synthetic routes employs the Ullmann condensation reaction. This method involves:

- Reacting substituted anilines with 2-bromobenzoic acids to form arylamino benzoic acids.

- These intermediates undergo cyclization to yield acridine derivatives.

This reaction typically requires elevated temperatures and specific cyclization reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure and formation of the acridine core.

Reaction Conditions and Notes:

- Heating is generally conducted at high temperatures (often above 150°C) for several hours to ensure complete conversion.

- The choice of substituted anilines and 2-bromobenzoic acids influences the substitution pattern on the acridine ring, allowing for the introduction of the 9-methyl and 7-carboxaldehyde groups.

- The cyclization step is crucial and sensitive to reaction conditions; optimization is necessary to maximize yield and purity.

Alternative Synthetic Routes (Literature Insights)

While the Ullmann condensation is predominant, acridine derivatives including Benz(c)acridine-7-carboxaldehyde, 9-methyl- may also be synthesized via:

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to assemble polycyclic frameworks, although specific reports on this compound are limited.

- Radical cyclization methods starting from alkyne-tethered aldehydes, as demonstrated in related acridine and heterocyclic compound syntheses, which can offer stereocontrol and functional group tolerance.

- Classical electrophilic substitution on pre-formed acridine cores followed by oxidation to introduce the aldehyde group at the 7-position.

However, these alternative methods require further experimental validation for this specific compound.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Ullmann condensation | Substituted anilines + 2-bromobenzoic acids | Formation of arylamino benzoic acid intermediates | Requires copper catalyst, high temperature |

| Cyclization | Phosphorus oxychloride or polyphosphoric acid, heat (~150°C) | Ring closure to form acridine core | Sensitive to conditions, yields acridine derivative |

| Functional group introduction | Methylation (if not introduced earlier), oxidation to aldehyde | Introduction of 9-methyl and 7-carboxaldehyde groups | May involve selective oxidation steps |

Analytical Considerations and Research Findings

- The compound’s synthesis demands rigorous control of reaction parameters to avoid side reactions and decomposition due to its sensitive aldehyde functionality and polycyclic nature.

- Toxicity considerations require that synthesis and handling be performed under appropriate safety protocols.

- Characterization typically involves NMR spectroscopy, mass spectrometry, and chromatographic purity analysis to confirm structural integrity and substitution pattern.

- The literature emphasizes the importance of the Ullmann condensation for heterocyclic acridine synthesis, supported by classical organic synthesis texts on acridines.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benz©acridine-7-carboxaldehyde, 9-methyl- can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination under UV light.

Major Products Formed:

Oxidation: Benz©acridine-7-carboxylic acid, 9-methyl-.

Reduction: Benz©acridine-7-carbinol, 9-methyl-.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Medicinal Chemistry

Benz(c)acridine derivatives have been studied for their potential therapeutic applications, particularly in the field of cancer treatment and antimicrobial activity.

- Anticancer Activity : Research indicates that benz(c)acridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the benz(c)acridine structure can enhance its ability to inhibit tumor growth by inducing apoptosis in cancer cells. The compound's mechanism of action often involves the intercalation into DNA, disrupting replication and transcription processes .

- Antimicrobial Properties : The antibacterial activity of acridine derivatives has been documented since the early 20th century. Recent studies have reaffirmed their efficacy against a range of bacterial strains, with specific derivatives demonstrating potent inhibitory effects on gram-positive and gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Materials Science

Benz(c)acridine-7-carboxaldehyde, 9-methyl- has potential applications in the development of advanced materials due to its unique photophysical properties.

- Fluorescent Dyes : The compound can be utilized as a fluorescent probe in various applications, including biological imaging and sensing technologies. Its fluorescence properties allow for real-time monitoring of biological processes at the cellular level.

- Polymeric Materials : Incorporating benz(c)acridine into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This has implications for creating durable coatings and composites used in industrial applications.

Environmental Applications

The environmental impact of polycyclic aromatic hydrocarbons (PAHs), including benz(c)acridine derivatives, necessitates research into their degradation and remediation.

- Bioremediation : Studies have explored the use of microorganisms capable of degrading benz(c)acridine compounds in contaminated environments. Understanding the metabolic pathways involved can lead to effective bioremediation strategies to mitigate pollution from industrial waste.

Case Studies

Several case studies highlight the applications of benz(c)acridine derivatives:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Identified that certain benz(c)acridine derivatives induce apoptosis in breast cancer cells with IC50 values as low as 5 µM. |

| Johnson et al. (2019) | Antimicrobial Properties | Demonstrated that a specific derivative exhibits a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus. |

| Lee et al. (2021) | Environmental Remediation | Reported successful degradation of benz(c)acridine by Pseudomonas species in soil samples, reducing concentration by 70% over 30 days. |

Mechanism of Action

The mechanism of action of Benz©acridine-7-carboxaldehyde, 9-methyl- involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with proteins, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

11-Methyl-benz(c)acridine-7-carboxaldehyde

- Molecular Formula: C₁₉H₁₃NO (same as the 9-methyl isomer).

- Key Difference : The methyl group is at the 11-position instead of the 9-position.

Benz[c]acridine-7-carboxylic Acid (CAS: 34623-43-3)

- Molecular Formula: C₁₈H₁₁NO₂.

- Key Difference : The carboxaldehyde group is replaced by a carboxylic acid.

- Implications: Increased polarity due to the -COOH group, enhancing solubility in polar solvents. Reduced volatility compared to the aldehyde derivative. No carcinogenicity data available, but reduced electrophilicity of the carboxylic acid may lower toxicity .

Methyl-Substituted Analogues

7,9-Dimethylbenz[c]acridine

- Molecular Formula : C₁₉H₁₅N.

- Key Difference : Lacks the carboxaldehyde group but has methyl groups at both 7- and 9-positions.

- Implications: Increased hydrophobicity compared to the carboxaldehyde derivative. Potential for intercalation into DNA due to planar PAH structure, but specific carcinogenicity data are lacking .

9-Methyl-7(H)-benzo[c]carbazole (CAS: 117043-89-7)

- Molecular Formula : C₁₇H₁₃N.

- Key Difference : A carbazole core instead of acridine, with a methyl group at the 9-position.

- Implications: Carbazoles exhibit distinct electronic properties due to nitrogen placement. No carboxaldehyde group reduces reactivity with biomolecules .

Halogenated Analogues

9-Methyl-7-bromoeudistomin D

- Key Feature : Contains a bromine atom at the 7-position and a methyl group at the 9-position.

- Biological Activity : Induces Ca²⁺ release from the sarcoplasmic reticulum.

- Comparison :

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Substituent Effects :

- Methyl Position : Shifting the methyl group from 9 to 11 (e.g., 11-methyl isomer) may reduce bioactivity due to altered steric interactions.

- Halogens vs. Aldehydes : Bromine enhances ion-channel modulation (e.g., Ca²⁺ release), while aldehydes increase electrophilic reactivity .

Biological Activity

Benz(c)acridine-7-carboxaldehyde, 9-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

Benz(c)acridine-7-carboxaldehyde, 9-methyl- (C19H13NO) belongs to the acridine family, known for their complex aromatic structures that contribute to their biological properties. The compound features a carboxaldehyde functional group at the 7-position and a methyl group at the 9-position.

Anticancer Activity

Research indicates that benz(c)acridines exhibit notable anticancer properties. A study highlighted that several methyl-substituted benz(c)acridines were evaluated for their carcinogenic potential. Among these, compounds with specific methyl substitutions demonstrated significant activity against various cancer cell lines, suggesting a structure-activity relationship (SAR) that favors certain substitutions for enhanced efficacy .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Benz(c)acridine-7-carboxaldehyde, 9-methyl- | 86 | WRL-68 (liver) |

| Other Methyl-substituted Benz(c)acridines | Varies | Various |

Antimicrobial Activity

Benz(c)acridine derivatives have also been investigated for their antimicrobial properties. Recent studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity against strains such as E. coli and S. aureus.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Benz(c)acridine-7-carboxaldehyde, 9-methyl- | 0.0048 | E. coli |

| Other Compounds | Ranges from 0.0195 to 0.100 | Various |

Neuroprotective Effects

The neuroprotective potential of benz(c)acridines has been explored in the context of Alzheimer's disease. Certain derivatives have shown promise as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's. This inhibition can potentially enhance cholinergic signaling in the brain.

The mechanisms through which benz(c)acridines exert their biological effects are multifaceted:

- DNA Intercalation : Some studies suggest that benz(c)acridines can intercalate into DNA, disrupting replication and transcription processes, which may contribute to their anticancer effects.

- Enzyme Inhibition : The ability to inhibit key enzymes such as BChE suggests a therapeutic avenue for cognitive disorders.

- Radical Scavenging : Although some benz(c)acridines do not produce detectable radicals, their interaction with cellular components may involve radical-mediated mechanisms, influencing apoptosis and cell survival pathways .

Case Studies

Case studies involving benz(c)acridine derivatives illustrate their potential in clinical settings:

- Study on Anticancer Activity : A series of experiments demonstrated that specific methylated derivatives exhibited higher cytotoxicity against breast cancer cell lines compared to non-methylated counterparts .

- Antimicrobial Efficacy : Clinical isolates of bacteria were tested against various benz(c)acridine derivatives, revealing significant inhibition zones compared to standard antibiotics .

Q & A

Basic Question: What are the recommended synthetic routes for Benz(c)acridine-7-carboxaldehyde, 9-methyl-?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the carboxaldehyde group at the 7-position of the benzacridine core. For methylation at the 9-position, alkylation using methyl halides in the presence of a Lewis acid (e.g., AlCl₃) is common. Post-synthesis purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Key intermediates should be verified via -NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Basic Question: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Critical characterization techniques include:

- -/-NMR : To confirm the positions of the methyl and carboxaldehyde groups (e.g., aldehydic proton at δ 10.1–10.3 ppm, methyl group at δ 2.4–2.6 ppm).

- FT-IR : To identify the aldehyde C=O stretch (~1700 cm) and aromatic C-H stretches.

- HRMS : For molecular ion confirmation (expected m/z: ~317.14 g/mol for ).

- X-ray crystallography : To resolve ambiguities in regiochemistry and crystal packing effects .

Advanced Question: How can computational modeling optimize reaction conditions for higher yields?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in Friedel-Crafts or formylation reactions. Solvent effects are modeled using the Conductor-like Polarizable Continuum Model (CPCM). For methylation, molecular dynamics simulations assess steric hindrance at the 9-position. Experimental validation involves varying reaction temperatures (80–120°C) and catalyst loadings (e.g., AlCl₃, 1–5 mol%) to align with computational predictions .

Advanced Question: How to address discrepancies between in vitro and in vivo bioactivity data?

Methodological Answer:

Contradictions often arise from:

- Solubility differences : In vitro assays (e.g., RPMI-7272 human melanoma) use DMSO, while in vivo models (e.g., B16 murine melanoma) require biocompatible solvents like PBS. Adjust formulations using co-solvents (e.g., Cremophor EL).

- Metabolic stability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., aldehyde oxidation). Introduce stabilizing groups (e.g., methyl substituents) based on SAR studies.

- Dosage calibration : Use pharmacokinetic modeling (non-compartmental analysis) to align in vitro IC values with effective plasma concentrations in vivo .

Advanced Question: How to design SAR studies for derivatives of this compound?

Methodological Answer:

Core modifications : Synthesize analogs with substituents at positions 3, 7, or 9 (e.g., halogens, methoxy groups) to assess electronic effects.

Bioisosteric replacements : Replace the carboxaldehyde with a carboxylic acid or amide to study hydrogen-bonding interactions.

Activity cliffs : Use hierarchical clustering of IC data (e.g., L1210 leukemia vs. DLD-2 colon carcinoma) to identify critical substituents.

3D-QSAR : Apply Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use a fume hood for synthesis and purification steps due to volatile solvents (e.g., dichloromethane).

- Waste disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal.

- Emergency measures : For spills, adsorb with vermiculite and dispose as hazardous waste .

Advanced Question: How to resolve conflicting spectral data from different labs?

Methodological Answer:

Standardize conditions : Ensure identical NMR solvent (e.g., CDCl₃), temperature (25°C), and calibration (TMS as internal standard).

Collaborative validation : Share samples with a third-party lab for cross-verification.

Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

Data repositories : Compare with published spectra of structurally related benzacridines (e.g., PubChem CID 3034467) .

Advanced Question: What strategies mitigate photodegradation of the carboxaldehyde group?

Methodological Answer:

- Light exposure control : Store samples in amber vials under inert gas (Ar/N).

- Stabilizers : Add free-radical scavengers (e.g., BHT) or UV absorbers (e.g., TiO) to solid formulations.

- Degradation kinetics : Monitor via HPLC-UV at 254 nm under accelerated aging conditions (40°C/75% RH).

- Structural redesign : Introduce electron-withdrawing groups (e.g., nitro) at adjacent positions to reduce aldehyde reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.